molecular formula C12H17BrOS B3159878 (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane CAS No. 865138-55-2

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane

Cat. No.: B3159878
CAS No.: 865138-55-2
M. Wt: 289.23 g/mol
InChI Key: IHIUEMIEYBSOJP-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrOS and a molecular weight of 289.23 g/mol. This compound is characterized by the presence of a bromine atom, two methyl groups, and an ethoxyethyl group attached to a phenyl ring, along with a sulfane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane typically involves the reaction of 4-bromo-3,5-dimethylphenol with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3,5-dimethylphenyl(2-ethoxyethyl)sulfane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: Lacks the ethoxyethyl and sulfane groups.

    (4-Bromo-3,5-dimethylphenyl)methanol: Contains a hydroxyl group instead of the ethoxyethyl and sulfane groups.

    (4-Bromo-3,5-dimethylphenyl)ethylamine: Contains an amine group instead of the ethoxyethyl and sulfane groups.

Uniqueness

(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane is unique due to the presence of both the ethoxyethyl and sulfane groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-5-(2-ethoxyethylsulfanyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrOS/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUEMIEYBSOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=CC(=C(C(=C1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-[(3,5-dimethylphenyl)thio]ethyl ethyl ether (2.69 g, 12.8 mmol) in acetic acid (60 mL) was slowly added dropwise a solution of bromine (0.68 mL, 13.2 mmol) in acetic acid (30 mL) under stirring at room temperature. The reaction mixture was stirred at the same temperature for 2 hr, poured into cold water, and the mixture was extracted with diethyl ether. The extract was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=20/1) to give the title compound (2.41 g, yield 65%) as a pale-yellow oil.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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